9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene
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Overview
Description
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. Anthracene derivatives have been extensively studied for their fluorescence and electroluminescence properties, which are crucial in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction is usually carried out in the presence of a palladium catalyst and a copper co-catalyst, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Scientific Research Applications
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its high quantum yield and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This process involves the transition of electrons from the ground state to an excited state, followed by the emission of light as the electrons return to the ground state. The molecular targets and pathways involved in this process are primarily related to the compound’s electronic structure and the nature of its substituents .
Comparison with Similar Compounds
Similar compounds to 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong fluorescence and is used in photophysical studies.
9-(4-Phenylethynyl)anthracene: Similar in structure and used in various optoelectronic applications
These compounds share similar photophysical properties but differ in their specific applications and the nature of their substituents, which can affect their stability, fluorescence efficiency, and reactivity.
Properties
CAS No. |
878475-17-3 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
9-[2-(3,5-dimethoxyphenyl)ethynyl]-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-25-20-24(21-26(22-25)34-2)17-19-32-29-14-8-6-12-27(29)31(28-13-7-9-15-30(28)32)18-16-23-10-4-3-5-11-23/h3-15,20-22H,1-2H3 |
InChI Key |
JVYZEAGEETYLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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